molecular formula C15H12ClN3O B043977 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline CAS No. 117932-48-6

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline

Cat. No.: B043977
CAS No.: 117932-48-6
M. Wt: 285.73 g/mol
InChI Key: XEHRUGQPRXFJSG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 7-chloro-1,2-dihydroquinoxaline-3-one with benzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Mechanism of Action

The mechanism of action of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline can be compared with other quinoxaline derivatives such as:

  • 1-Benzoyl-6-chloro-1,2-dihydro-3-aminoquinoxaline
  • 1-Benzoyl-8-chloro-1,2-dihydro-3-aminoquinoxaline
  • 1-Benzoyl-7-chloro-1,2-dihydro-4-aminoquinoxaline

These compounds share similar structural features but differ in the position of the substituents, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

(3-amino-7-chloro-2H-quinoxalin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-6-7-12-13(8-11)19(9-14(17)18-12)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHRUGQPRXFJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1C(=O)C3=CC=CC=C3)C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151967
Record name 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117932-48-6
Record name 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117932486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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